![molecular formula C6H11BO4 B6600893 [2-(ethoxycarbonyl)cyclopropyl]boronic acid CAS No. 2031248-31-2](/img/structure/B6600893.png)
[2-(ethoxycarbonyl)cyclopropyl]boronic acid
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Description
“[2-(ethoxycarbonyl)cyclopropyl]boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . The molecular formula of this compound is C6H11BO4 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives, including “[2-(ethoxycarbonyl)cyclopropyl]boronic acid”, often involves processes such as catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “[2-(ethoxycarbonyl)cyclopropyl]boronic acid” consists of a cyclopropyl group attached to a boronic acid group, with an ethoxycarbonyl group also attached to the cyclopropyl group .Chemical Reactions Analysis
Boronic acids, including “[2-(ethoxycarbonyl)cyclopropyl]boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid acts as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Mechanism of Action
Future Directions
The future directions for “[2-(ethoxycarbonyl)cyclopropyl]boronic acid” and other boronic acids involve their continued use in organic synthesis and coupling reactions. There is ongoing research into the development of new boron reagents for specific SM coupling conditions . Additionally, the use of boronic acids in the synthesis of pharmaceuticals and other complex organic molecules is a promising area of research.
properties
IUPAC Name |
(2-ethoxycarbonylcyclopropyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUWMRIIMVSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxycarbonylcyclopropane boronic acid |
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